3-benzyl-6-phenylpyrimidin-4(3H)-one
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Description
3-benzyl-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.312. The purity is usually 95%.
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Biological Activity
3-Benzyl-6-phenylpyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties : It has shown promise in inducing apoptosis in cancer cells.
- Antimicrobial Activity : Exhibits effects against a range of pathogens.
- Cognitive Enhancement : Potential applications in treating cognitive deficits associated with neurodegenerative diseases.
Target Receptors
Research indicates that this compound may interact with several key biological targets:
- Muscarinic Acetylcholine Receptors (mAChRs) : It acts as a positive allosteric modulator at the M1 mAChR, which is implicated in cognitive functions and memory enhancement .
- Cell Cycle Regulation : Similar compounds have been reported to arrest cells in the G2/M phase, suggesting that this compound may also influence cell cycle progression.
Induction of Apoptosis
Studies have demonstrated that this compound can induce apoptosis in cancer cells through:
- Inhibition of Tubulin Polymerization : This disrupts mitotic processes, leading to cell death.
- Activation of Caspases : Key enzymes in the apoptotic pathway are activated, promoting programmed cell death.
Anticancer Activity
A study investigating the effects of various pyrimidine derivatives found that this compound significantly reduced the viability of cancer cell lines in a dose-dependent manner. The IC50 values were determined through MTT assays, illustrating its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
MCF-7 | 12.5 |
A549 | 10.8 |
Cognitive Enhancement
In preclinical studies, compounds similar to this compound have been shown to enhance cognitive function in animal models of Alzheimer’s disease. The modulation of mAChRs resulted in improved memory performance and increased synaptic plasticity .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrimidine scaffold can significantly impact biological activity. For example, substituents on the benzyl group can enhance receptor affinity and selectivity.
Key Findings from SAR Studies
Modification | Effect on Activity |
---|---|
Para-methoxy group | Increased potency at mAChR |
Meta-chloro group | Reduced cytotoxicity |
Ortho-nitro group | Enhanced apoptosis induction |
Properties
IUPAC Name |
3-benzyl-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-11-16(15-9-5-2-6-10-15)18-13-19(17)12-14-7-3-1-4-8-14/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBMWECERODDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.